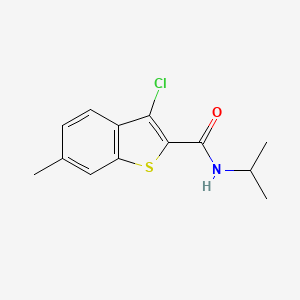

3-chloro-6-methyl-N-(propan-2-yl)-1-benzothiophene-2-carboxamide

Description

3-Chloro-6-methyl-N-(propan-2-yl)-1-benzothiophene-2-carboxamide is a benzothiophene-derived carboxamide featuring a chlorine atom at position 3, a methyl group at position 6, and an isopropyl (propan-2-yl) substituent on the amide nitrogen. The benzothiophene core provides a rigid aromatic scaffold, while the substituents modulate electronic, steric, and pharmacokinetic properties.

Properties

Molecular Formula |

C13H14ClNOS |

|---|---|

Molecular Weight |

267.77 g/mol |

IUPAC Name |

3-chloro-6-methyl-N-propan-2-yl-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C13H14ClNOS/c1-7(2)15-13(16)12-11(14)9-5-4-8(3)6-10(9)17-12/h4-7H,1-3H3,(H,15,16) |

InChI Key |

KXVQVRTTWVEZMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-(propan-2-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are performed on the benzothiophene core using reagents such as thionyl chloride and methyl iodide.

Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the intermediate with isopropylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common methods.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

Oxidation: Formation of 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid.

Reduction: Formation of 3-chloro-6-methyl-N-(propan-2-yl)-1-benzothiophene-2-amine.

Substitution: Formation of various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting specific diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-(propan-2-yl)-1-benzothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and selectivity, while the carboxamide group can form hydrogen bonds with target proteins, stabilizing the interaction.

Comparison with Similar Compounds

Position 6 Substituents

- Target Compound : 6-methyl group enhances lipophilicity and steric bulk.

- Sulfonylpiperidine substituent introduces polar interactions, impacting receptor binding .

- 3-Chloro-6-nitro-N,N-di(propan-2-yl)-1-benzothiophene-2-carboxamide (): Nitro group at position 6 is strongly electron-withdrawing, enhancing reactivity but reducing metabolic stability. Di-isopropyl substitution increases steric hindrance compared to mono-isopropyl in the target compound .

Amide Nitrogen Modifications

- Target Compound : Isopropyl group balances lipophilicity and steric effects.

- 3-Chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide () :

Physical and Chemical Properties

| Compound (Reference) | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| Target Compound | ~266.77 | N/A | N/A | 6-methyl, N-isopropyl |

| 3-Chloro-6-methoxy derivative (3) | 444.94 | N/A | N/A | 6-methoxy, sulfonylpiperidine |

| 6-Nitro derivative (5) | 355.79 | N/A | N/A | 6-nitro, N,N-di-isopropyl |

| Trifluoromethylphenyl derivative (9) | 369.79 | 1.457 | 401.2 | 3-CF₃-phenyl |

| Benzothiazole derivative (13) | 393.31 | N/A | N/A | N-benzothiazolyl, 6-chloro |

Key Differences and Implications

Electron Effects :

- Electron-donating groups (e.g., methyl, methoxy) increase aromatic ring reactivity, whereas electron-withdrawing groups (nitro, CF₃) enhance electrophilic substitution resistance.

Bioavailability :

- Smaller substituents (isopropyl) improve membrane permeability compared to bulkier groups (sulfonylpiperidine).

Synthetic Complexity :

- Sulfonyl and trifluoromethyl groups require specialized reagents, increasing synthesis difficulty .

Biological Activity

3-Chloro-6-methyl-N-(propan-2-yl)-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the benzothiophene class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 269.77 g/mol. The compound features a benzothiophene core, which is known for its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes related to cancer and inflammation.

2. Receptor Modulation:

It interacts with various cellular receptors, modulating signaling pathways that are crucial in the regulation of cell growth and apoptosis .

3. Antimicrobial Activity:

Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens, suggesting its potential use in treating infections .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

Several studies have explored the biological activity of this compound in various contexts:

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on breast cancer cell lines. The results demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Effects

Another research focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, indicating its potential as an alternative treatment option .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.